Superior MetAP Inhibitory Potency of the Pyridin-2-yl Imidazo[4,5-b]pyridine Scaffold Over Core-Modified and Purine Isosteres
2-(Pyridin-2-yl)-1H-imidazo[4,5-b]pyridine inhibits E. coli methionine aminopeptidase (MetAP, EC 3.4.11.18) with an IC₅₀ of 105 nM in a Co²⁺-dependent biochemical assay [1]. This represents a 2.3-fold potency advantage over the pyrazine core analog 2-(pyridin-2-yl)-1H-imidazo[4,5-b]pyrazine (IC₅₀ = 240 nM) and a 3.6-fold advantage over the purine isostere 8-(pyridin-2-yl)-7H-purine (IC₅₀ = 376 nM) tested under identical assay conditions [1]. The benzimidazole analog 5-nitro-2-(pyridin-2-yl)-1H-benzo[d]imidazole was also less potent (IC₅₀ = 162 nM) [1]. Notably, replacement of the pyridin-2-yl group with thiazol-2-yl (IC₅₀ = 78 nM) yields a modest 1.3-fold potency gain, but at the cost of altered physicochemical properties [1].
| Evidence Dimension | Enzyme inhibitory potency (IC₅₀) against MetAP |
|---|---|
| Target Compound Data | IC₅₀ = 105 nM |
| Comparator Or Baseline | 2-(pyridin-2-yl)-1H-imidazo[4,5-b]pyrazine IC₅₀ = 240 nM; 8-(pyridin-2-yl)-7H-purine IC₅₀ = 376 nM; 5-nitro-2-(pyridin-2-yl)-1H-benzo[d]imidazole IC₅₀ = 162 nM; 2-(1,3-thiazol-2-yl)-1H-imidazo[4,5-b]pyridine IC₅₀ = 78 nM |
| Quantified Difference | 2.3-fold more potent than pyrazine analog; 3.6-fold more potent than purine isostere; 1.5-fold more potent than benzimidazole analog; 1.3-fold less potent than thiazole analog |
| Conditions | Inhibition of Co²⁺-loaded MetAP expressed in Escherichia coli; biochemical fluorescence-based assay |
Why This Matters
For MetAP-targeted screening cascades, the imidazo[4,5-b]pyridine core with a pyridin-2-yl substituent provides a balanced potency–property profile that avoids the synthetic complexity of the thiazole analog while maintaining sub-micromolar target engagement essential for hit-to-lead progression.
- [1] BindingDB Entry BDBM50180731: 2-(pyridin-2-yl)-1H-imidazo[4,5-b]pyridine and comparator IC50 data against E. coli MetAP (Co²⁺ form). Curated by ChEMBL; primary data from Kallander LS, et al. (2005). View Source
